

# Crystal Structure of 5-Isopropylimidazolidine-2,4-dione Monohydrate: A Technical Guide

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## Compound of Interest

Compound Name: 5-Isopropylimidazolidine-2,4-dione

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This technical guide provides an in-depth analysis of the crystal structure of **5-Isopropylimidazolidine-2,4-dione** monohydrate (also known as 5-isopropylhydantoin monohydrate). The information presented herein is crucial for understanding the solid-state properties of this compound, which is of significant interest in medicinal chemistry and drug development due to the pharmacological importance of the hydantoin scaffold.<sup>[1][2]</sup> This document outlines the key crystallographic data, details the experimental procedures for its determination, and presents a logical workflow of the structural analysis.

## Crystallographic Data Summary

The crystal structure of **5-Isopropylimidazolidine-2,4-dione** monohydrate has been determined by single-crystal X-ray diffraction.<sup>[1][3]</sup> The compound crystallizes in the orthorhombic space group  $P2_12_12_1$  with one molecule of the hydantoin derivative and one water molecule in the asymmetric unit.<sup>[1][3]</sup> The imidazolidine ring is nearly planar.<sup>[1][3]</sup> The crystal structure is stabilized by a network of intermolecular  $N-H\cdots O$  and  $O-H\cdots O$  hydrogen bonds, which link the molecules into a supramolecular tape along the  $a$ -axis.<sup>[1][3]</sup>

Table 1: Crystal Data and Structure Refinement Details<sup>[1][3]</sup>

Parameter	Value
Empirical Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> ·H <sub>2</sub> O
Formula Weight	160.18
Temperature	296 K
Wavelength	1.54178 Å (Cu Kα)
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit Cell Dimensions	
a	6.2688 (3) Å
b	9.2387 (4) Å
c	14.8280 (7) Å
Volume	858.77 (7) Å <sup>3</sup>
Z	4
Calculated Density	1.239 Mg/m <sup>3</sup>
Absorption Coefficient	0.84 mm <sup>-1</sup>
F(000)	344
Data Collection	
Diffractometer	Bruker SMART APEXII CCD
Reflections Collected	5702
Independent Reflections	1497 [R(int) = 0.027]
Refinement	
Refinement Method	Full-matrix least-squares on F <sup>2</sup>
Data / Restraints / Parameters	1497 / 0 / 117
Goodness-of-fit on F <sup>2</sup>	1.09

Final R indices [ $I > 2\sigma(I)$ ]	$R1 = 0.037$ , $wR2 = 0.098$
R indices (all data)	$R1 = 0.041$ , $wR2 = 0.101$
Absolute Structure Parameter	0.2 (3)
Largest Diff. Peak and Hole	0.12 and -0.18 e.Å <sup>-3</sup>

Table 2: Hydrogen Bond Geometry (Å, °)[1]

D—H...A	D—H	H...A	D...A	D—H...A
N1—H1N1...O2 <sup>i</sup>	0.81(2)	2.12(2)	2.927(2)	174.0(19)
N2— H1N2...O1W <sup>ii</sup>	0.87(3)	1.88(3)	2.751(2)	173(2)
O1W— H1W1...O1	0.82(4)	1.95(4)	2.767(2)	173(3)
O1W— H2W2...O1 <sup>iii</sup>	0.86(4)	1.98(4)	2.839(2)	171(4)
Symmetry codes: (i) $x-1, y, z$ ; (ii) $x+1, y, z$ ; (iii) - $x+1/2, -y, z+1/2$				

## Experimental Protocols

### Synthesis and Crystallization

The synthesis of **5-Isopropylimidazolidine-2,4-dione** was achieved through a one-pot dehydrative cyclization reaction of L-valine and urea.[1][3] The reaction was catalyzed by DPPOX in the presence of triethylamine (Et<sub>3</sub>N) in acetonitrile (MeCN) at 50°C for 60 minutes. [1][3] Following the removal of the solvent, the residue was dissolved in ethyl acetate (EtOAc) and washed sequentially with aqueous HCl and aqueous NaHCO<sub>3</sub>. [1][3] The organic layer was then dried and evaporated to yield the final product.[1][3]

Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[1]  
[3]

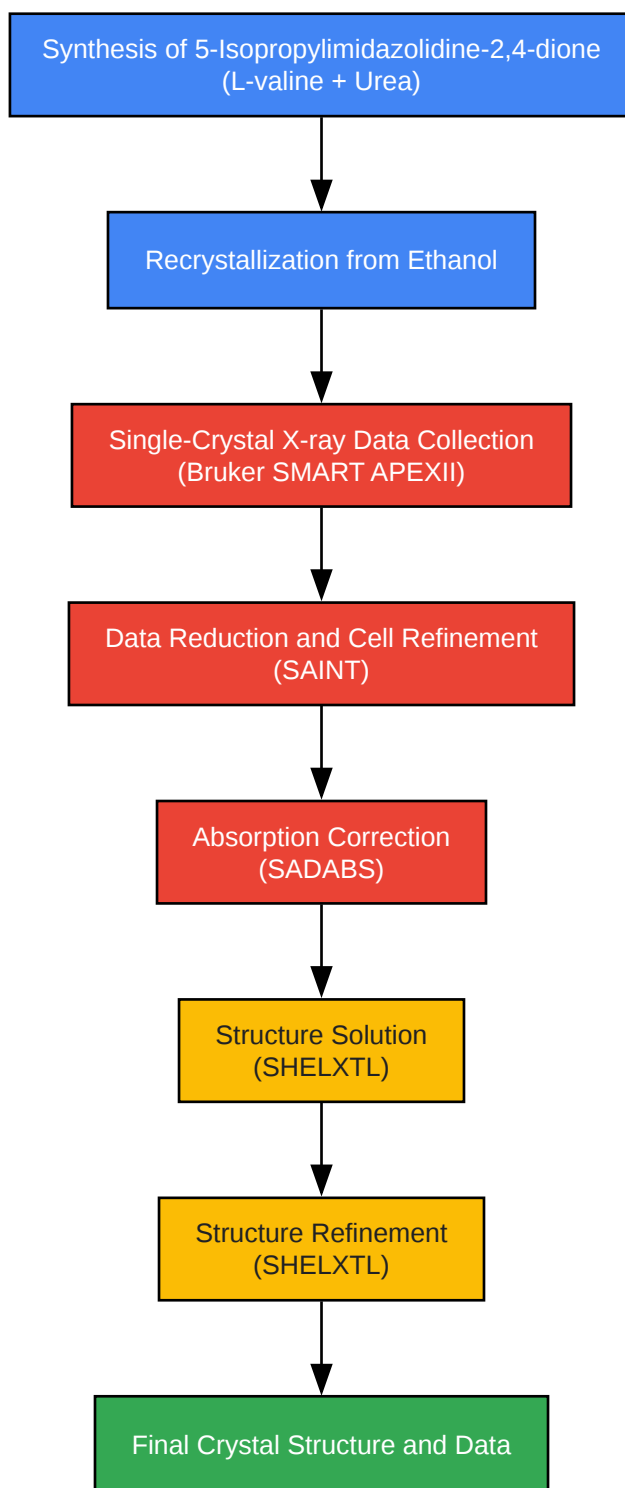
## X-ray Data Collection and Structure Refinement

A colorless needle-like single crystal with dimensions 0.90 x 0.21 x 0.16 mm was selected for the X-ray diffraction study.[1] Data were collected on a Bruker SMART APEXII CCD area-detector diffractometer using Cu K $\alpha$  radiation.[1] A multi-scan absorption correction was applied using SADABS.[1]

The crystal structure was solved and refined using the SHELXTL software package.[1] The positions of hydrogen atoms H1N1, H1N2, H1W1, and H2W2 were located in a difference Fourier map and refined freely.[1] The remaining hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

## Crystal Structure Determination Workflow

The logical workflow for the determination of the crystal structure of **5-Isopropylimidazolidine-2,4-dione** monohydrate is illustrated in the following diagram.



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Caption: Workflow for Crystal Structure Determination.

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- To cite this document: BenchChem. [Crystal Structure of 5-Isopropylimidazolidine-2,4-dione Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101180#crystal-structure-of-5-isopropylimidazolidine-2-4-dione-monohydrate]

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